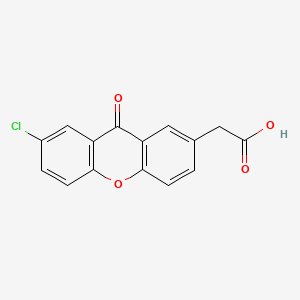
Xanthene-2-acetic acid, 7-chloro-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthene-2-acetic acid, 7-chloro-9-oxo- is a derivative of xanthene, a class of organic compounds known for their diverse biological and pharmacological activities. The compound features a xanthene core with a carboxylic acid group at the 2-position, a chlorine atom at the 7-position, and a ketone group at the 9-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including Xanthene-2-acetic acid, 7-chloro-9-oxo-, typically involves several key steps. One common method is the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yields and reduce reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthene derivatives often utilizes catalytic processes to streamline synthesis. For example, copper-catalyzed tandem reactions have been used to produce xanthene derivatives efficiently . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Xanthene-2-acetic acid, 7-chloro-9-oxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with a similar structure but lacking the acetic acid and chlorine substituents.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A derivative with notable anticancer properties.
Thioxanthone: A sulfur-containing analogue with unique photophysical properties.
Uniqueness
Xanthene-2-acetic acid, 7-chloro-9-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
51925-02-1 |
|---|---|
Molecular Formula |
C15H9ClO4 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-(7-chloro-9-oxoxanthen-2-yl)acetic acid |
InChI |
InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18) |
InChI Key |
OOGGEKXXAQOQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















